

In Vitro Characterization of FXIIa-IN-1: A Technical Guide

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Compound of Interest

Compound Name: FXIIa-IN-1

Cat. No.: B12394717

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of **FXIIa-IN-1**, a competitive inhibitor of Factor XIIa (FXIIa). The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary data and methodologies to understand and further investigate this compound. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key assays.

Core Data Presentation

The following tables summarize the key quantitative data for **FXIIa-IN-1**, referred to as "inhibitor 1" in the primary literature[1][2].

Table 1: Inhibitory Activity of FXIIa-IN-1

Target Enzyme	IC50 (μM)	Efficacy of Inhibition (%)	Hill Slope (HS)
Factor XIIa	29.8 ± 5.6	99 ± 8	1.3 ± 0.3

Data sourced from a direct inhibition chromogenic substrate hydrolysis assay under physiological conditions[1].

Table 2: Selectivity Profile of FXIIa-IN-1

Target Enzyme	IC50 (μM)	Selectivity Index (fold) vs. FXIIa
Factor Xa	57.0 ± 10	~2
Thrombin	>400	>13
Factor IXa	>400	>13
Factor XIa	>400	>13
Activated Protein C (APC)	>200	>7

Selectivity was evaluated using chromogenic substrate hydrolysis assays^[1].

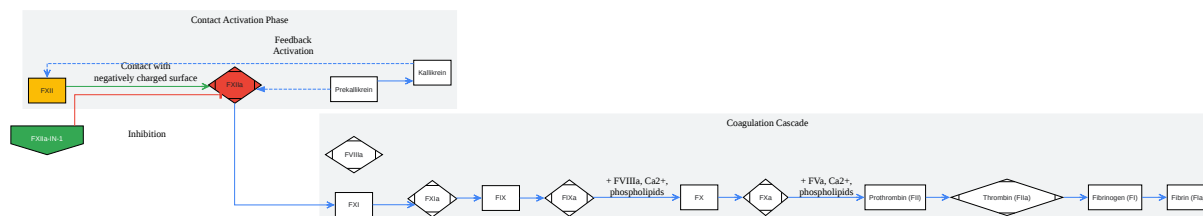
Table 3: Effect of FXIIa-IN-1 on Plasma Clotting Time

Assay	Effect
Activated Partial Thromboplastin Time (aPTT)	Selective and concentration-dependent prolongation
Prothrombin Time (PT)	Not significantly affected
Thrombin Time (TT)	Not significantly affected

Plasma clotting assays were performed using a BBL Fibrosystem fibrometer^[1].

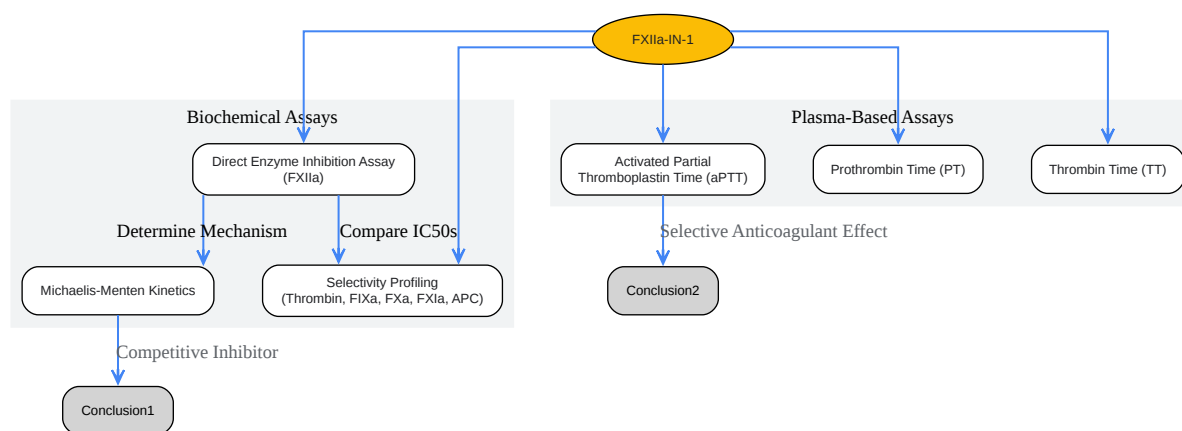
Key Signaling and Experimental Pathways

The following diagrams illustrate the intrinsic coagulation pathway targeted by **FXIIa-IN-1** and the general workflow for its in vitro characterization.



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Caption: Intrinsic pathway of coagulation and the inhibitory action of **FXIIa-IN-1**.



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Caption: Experimental workflow for the in vitro characterization of **FXIIa-IN-1**.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard laboratory practices and the methods sections of relevant publications[1][3][4][5].

Direct FXIIa Inhibition Assay (Chromogenic)

This assay quantifies the direct inhibition of human FXIIa by measuring the residual enzyme activity through the hydrolysis of a chromogenic substrate.

- Materials:
 - 96-well microplate

- Human FXIIa (final concentration ~5 nM)
- FXIIa chromogenic substrate S-2302 (final concentration ~0.25 mM)
- **FXIIa-IN-1** (various concentrations)
- Tris-HCl buffer (pH 7.4)
- Microplate reader capable of measuring absorbance at 405 nm
- Procedure:
 - To each well of a 96-well microplate, add 175 µL of Tris-HCl buffer (pH 7.4).
 - Add 5 µL of **FXIIa-IN-1** solution at various concentrations (or vehicle as a control).
 - Add 5 µL of human FXIIa solution (stock concentration: 200 nM).
 - Incubate the plate at 37°C for a predefined period (e.g., 10-15 minutes).
 - Initiate the reaction by adding 5 µL of the FXIIa substrate S-2302 (stock concentration: 5 mM).
 - Immediately measure the increase in absorbance at 405 nm in kinetic mode at 37°C. The initial rate of absorbance increase is proportional to the residual FXIIa activity.
 - Calculate the percentage of inhibition for each concentration of **FXIIa-IN-1** relative to the vehicle control.
 - Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protease Selectivity Profiling (Chromogenic)

This series of assays determines the specificity of **FXIIa-IN-1** by measuring its inhibitory activity against other key serine proteases in the coagulation cascade.

- Materials:

- Human Thrombin, Factor IXa (FIXa), Factor Xa (FXa), Factor XIa (FXIa), and Activated Protein C (APC).
- Corresponding chromogenic substrates for each protease.
- **FXIIa-IN-1** (at a range of concentrations).
- Appropriate assay buffers for each enzyme.
- 96-well microplate and microplate reader.
- Procedure:
 - The protocol is similar to the direct FXIIa inhibition assay but with the respective enzyme and its specific chromogenic substrate.
 - For each protease, incubate the enzyme with various concentrations of **FXIIa-IN-1**.
 - Initiate the reaction by adding the specific chromogenic substrate.
 - Measure the rate of substrate hydrolysis by monitoring the change in absorbance at 405 nm.
 - Calculate the IC₅₀ value for each protease to determine the selectivity of **FXIIa-IN-1**.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the integrity of the intrinsic and common coagulation pathways and is used to evaluate the anticoagulant effect of **FXIIa-IN-1** in a plasma environment.

- Materials:
 - Platelet-poor plasma (PPP) from healthy donors.
 - aPTT reagent (containing a contact activator like silica or ellagic acid, and phospholipids).
 - Calcium chloride (CaCl₂) solution (e.g., 0.025 M).
 - **FXIIa-IN-1** (various concentrations).

- Coagulometer or fibrometer.
- Procedure:
 - Pre-warm the PPP, aPTT reagent, and CaCl₂ solution to 37°C.
 - In a cuvette, mix 50 µL of PPP with the desired concentration of **FXIIa-IN-1**.
 - Incubate the plasma-inhibitor mixture at 37°C for a specified time (e.g., 3 minutes).
 - Add 50 µL of the pre-warmed aPTT reagent to the cuvette.
 - Incubate the mixture for a further 3-5 minutes at 37°C to allow for the activation of the contact pathway.
 - Initiate the clotting process by adding 50 µL of pre-warmed CaCl₂ solution and simultaneously start the timer.
 - Record the time taken for clot formation.
 - Perform the assay in duplicate or triplicate for each inhibitor concentration.

Michaelis-Menten Kinetics

This experiment determines the mechanism of inhibition (e.g., competitive, non-competitive) by measuring the effect of the inhibitor on the kinetic parameters K_m and V_{max} of the enzyme.

- Materials:
 - Human FXIIa.
 - FXIIa chromogenic substrate S-2302 (at various concentrations).
 - **FXIIa-IN-1** (at several fixed concentrations, including a zero-inhibitor control).
 - Tris-HCl buffer (pH 7.4).
 - 96-well microplate and microplate reader.

- Procedure:
 - For each fixed concentration of **FXIIa-IN-1**, perform a series of reactions with varying concentrations of the substrate S-2302.
 - Measure the initial reaction velocity (rate of absorbance change at 405 nm) for each substrate concentration.
 - Plot the initial velocity against the substrate concentration for each inhibitor concentration.
 - Fit the data to the Michaelis-Menten equation to determine the apparent K_m and V_{max} values at each inhibitor concentration.
 - Analyze the changes in K_m and V_{max} in the presence of the inhibitor to determine the mode of inhibition. For competitive inhibition, K_m will increase with inhibitor concentration, while V_{max} will remain constant[1].

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References

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